4-isopropoxy-N-(3-(4-phénylpiperazin-1-yl)propyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

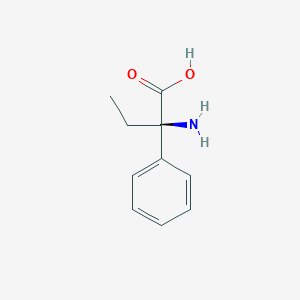

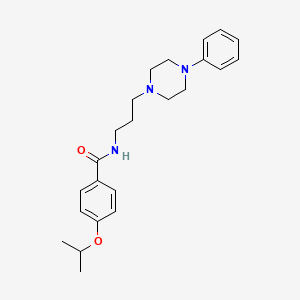

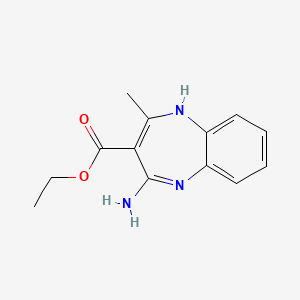

4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is a useful research compound. Its molecular formula is C23H31N3O2 and its molecular weight is 381.52. The purity is usually 95%.

BenchChem offers high-quality 4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

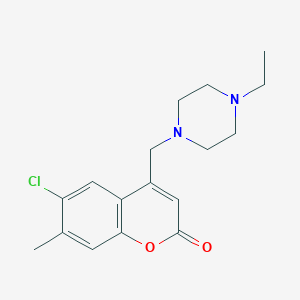

- Synthèse: Le composé a été synthétisé par amination réductrice de la 7-méthoxy-3-phényl-4-(3-pipérazin-1-yl-propaxy)chromén-2-one avec différents aldéhydes aromatiques substitués en utilisant du cyanoborohydrure de sodium dans le méthanol .

- Activité: Il a montré une activité antibactérienne et antifongique significative, comparable aux agents antimicrobiens standard. Des études de docking avec des protéines oxydoréductases ont en outre confirmé son efficacité .

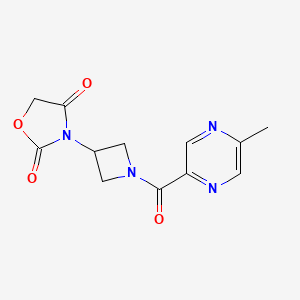

- Radiosynthèse: Un dérivé de ce composé, [18F]FIPM, a été préparé et a montré une forte affinité de liaison in vitro pour LRRK2 (IC~50~ = 8,0 nM). Cela suggère une utilisation potentielle dans la recherche sur la maladie de Parkinson .

- Dérivés de la cinnoline: Une série de 6-substitués-4-méthyl-3-(4-arylpiperazin-1-yl)cinnolines ont été synthétisées. Ces composés ont un potentiel d'agents antifongiques, avec une cyclisation intramoléculaire médiée par l'acide polyphosphorique (PPA) .

- Applications thérapeutiques potentielles: Diverses coumarines, y compris celles dérivées de plantes, ont été étudiées pour leur potentiel thérapeutique. Ces applications comprennent des activités anticancéreuses, anti-VIH, anticoagulantes, antimicrobiennes, antioxydantes et anti-inflammatoires .

Activité antimicrobienne

Inhibition de LRRK2

Agents antifongiques

Dérivés de la coumarine

Mécanisme D'action

Target of Action

Similar compounds with a piperazine moiety have been reported to exhibit significant antibacterial and antifungal activity .

Mode of Action

It’s worth noting that compounds with a similar structure have shown to interact with their targets, leading to significant antibacterial and antifungal activity . The interaction usually involves binding to the target, which inhibits its function and leads to the death of the pathogen .

Biochemical Pathways

Based on the antimicrobial activity of similar compounds, it can be inferred that the compound may interfere with essential biochemical pathways in the pathogens, leading to their death .

Result of Action

Based on the antimicrobial activity of similar compounds, it can be inferred that the compound may lead to the death of the pathogens .

Action Environment

Environmental factors such as pH, temperature, and presence of other substances can influence the action, efficacy, and stability of the compound .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide are not fully understood yet. It is known that similar compounds with a phenylpiperazine structure have shown significant interactions with various enzymes and proteins . These interactions often involve the formation of hydrogen bonds and ionic interactions, which can influence the function of these biomolecules .

Cellular Effects

The cellular effects of 4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide are still under investigation. Related compounds have shown to inhibit the growth of HeLa cells, a type of cervical cancer cell . This suggests that 4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide may also have potential anti-cancer properties.

Molecular Mechanism

The exact molecular mechanism of action of 4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is not yet fully understood. Similar compounds have been found to inhibit the activity of certain enzymes, such as C1s, a key enzyme in the classical complement pathway . This inhibition is often achieved through competitive binding to the enzyme’s active site .

Temporal Effects in Laboratory Settings

The temporal effects of 4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide in laboratory settings are not well-documented. Similar compounds have shown dose-dependent inhibitory effects on certain cellular processes over time .

Dosage Effects in Animal Models

The effects of 4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide in animal models have not been extensively studied. Related compounds have shown significant antiarrhythmic activity in adrenaline-induced arrhythmia in anesthetized rats .

Metabolic Pathways

The metabolic pathways involving 4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide are not yet fully understood. Similar compounds have been found to interact with various enzymes and cofactors, suggesting that they may be involved in multiple metabolic pathways .

Transport and Distribution

The transport and distribution of 4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide within cells and tissues are not well-documented. Similar compounds have been found to bind directly to certain enzymes, suggesting that they may be transported and distributed via specific transporters or binding proteins .

Subcellular Localization

The subcellular localization of 4-isopropoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is not yet known. Similar compounds have been found to inhibit enzymes that are located in specific subcellular compartments, suggesting that they may also be localized to these areas .

Propriétés

IUPAC Name |

N-[3-(4-phenylpiperazin-1-yl)propyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O2/c1-19(2)28-22-11-9-20(10-12-22)23(27)24-13-6-14-25-15-17-26(18-16-25)21-7-4-3-5-8-21/h3-5,7-12,19H,6,13-18H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUWJSAPKMGILI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-Chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]but-2-ynamide](/img/structure/B2466861.png)

![(2E)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2466864.png)

![2-(thiophen-3-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2466866.png)

![ethyl 4-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2466873.png)

![N-[(oxolan-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2466876.png)

![N4,N4'-bis[(furan-2-yl)methyl]-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B2466879.png)